molecular formula C20H23N3O B2565930 N'-(diphenylmethylene)-2-piperidinoacetohydrazide CAS No. 478247-21-1

N'-(diphenylmethylene)-2-piperidinoacetohydrazide

Cat. No. B2565930
CAS RN: 478247-21-1
M. Wt: 321.424
InChI Key: LVFPWMJMZNQNSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex piperidine derivatives involves multi-step reactions that can include condensation, Michael reaction, and other domino reactions. For instance, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol is achieved through the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride, using methylene dichloride as the solvent and triethylamine as the base . Another example is the one-pot synthesis of highly substituted piperidines, which is performed with excellent diastereo- and enantioselectivity. This process involves a diphenylprolinol silyl ether mediated Michael reaction, followed by a domino aza-Henry reaction/hemiaminalization reaction, and a Lewis acid mediated allylation or cyanation reaction .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with multiple substituents and stereocenters. X-ray crystallography reveals that compounds like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallize in the monoclinic crystal class and exhibit a chair conformation of the piperidine ring. The bond angles around the piperidine N atom show significant discrepancy, and the geometry around the S atom is a distorted tetrahedron . In another study, the molecular geometry, vibrational wavenumbers, and bonding features of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine were calculated using density functional theory, which also provided insights into the non-linear optical behavior and stability of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are often used to introduce different substituents and control the stereochemistry of the molecule. The one-pot synthesis method mentioned earlier is a prime example of how multiple reactions can be coupled to achieve a complex molecule with controlled stereocenters . The chemical reactions involved in these syntheses are crucial for the formation of the final product and its properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents present. Spectroscopic techniques such as FT-IR and FT-Raman are used to record the vibrational spectra of these compounds. Theoretical calculations can predict properties like ionization potential, electro-negativity, chemical potential, and electrophilicity, which are important for understanding the reactivity and stability of the molecule. The HOMO-LUMO analysis indicates that charge transfer occurs within the molecule, and NBO analysis helps in understanding the stability arising from hyperconjugative interactions and charge delocalization .

Scientific Research Applications

Analytical Characterization and Synthetic Approaches

  • Preparation and Characterization of Research Chemicals : A study detailed the synthesis and analytical characterization of diphenidine and its analogues, revealing insights into their structural properties and potential as dissociative agents. Analytical techniques such as high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance spectroscopy (NMR) were employed for differentiation and characterization purposes (Wallach et al., 2015).

  • Microwave-Assisted Synthesis of Sulfonyl Hydrazones : Research on sulfonyl hydrazone scaffolds incorporating piperidine derivatives highlighted their significance in medicinal chemistry. The study demonstrated the synthesis of novel compounds, offering insights into their antioxidant and anticholinesterase activities (Karaman et al., 2016).

Medicinal Chemistry Applications

  • Gastric Antisecretory Agents : Piperidine derivatives have been explored for their potential as nonanticholinergic gastric antisecretory drugs. This research aimed at developing compounds for peptic ulcer disease treatment, identifying fenoctimine as a candidate lacking anticholinergic activity (Scott et al., 1983).

  • Synthesis of Amino Piperidine Derivatives : The chemical synthesis of (2S,3R)-(-)-epi-CP-99,994 utilized a differentially protected 2,3-diamino ester, demonstrating a method for generating compounds with potential pharmaceutical applications (Davis & Zhang, 2009).

Environmental and Ecotoxicological Studies

  • Photoreduction Studies in Photosystem 2 : Diphenylcarbazide, related structurally to N'-(diphenylmethylene)-2-piperidinoacetohydrazide, was used in studies to understand the photochemical reactions in photosystem 2 of chloroplasts. This research provides a method for assessing photosystem 2 activity, relevant in environmental science and plant physiology (Vernon & Shaw, 1969).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

Future Directions

This involves looking at current research trends related to the compound and predicting potential future applications or areas of study .

properties

IUPAC Name

N-(benzhydrylideneamino)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-19(16-23-14-8-3-9-15-23)21-22-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFPWMJMZNQNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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